1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol
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Overview
Description
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol is a complex organic compound characterized by the presence of multiple functional groups, including amino, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted anilines and nitrobenzenes, which undergo nitration, reduction, and condensation reactions under controlled conditions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the nitro groups may produce corresponding amines.
Scientific Research Applications
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of multiple functional groups allows for diverse interactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol
- 2-Amino-3-nitro-5-(trifluoromethyl)phenyl derivatives
- 6-Imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the nitro and amino groups provide sites for further chemical modifications.
Properties
CAS No. |
69175-40-2 |
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Molecular Formula |
C14H8F6N6O5 |
Molecular Weight |
454.24 g/mol |
IUPAC Name |
[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C14H8F6N6O5/c15-13(16,17)5-1-7(11(21)9(3-5)25(28)29)23-24(27)8-2-6(14(18,19)20)4-10(12(8)22)26(30)31/h1-4H,21-22H2 |
InChI Key |
VTKJJKRDRLBQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=[N+](C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N)[O-])N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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